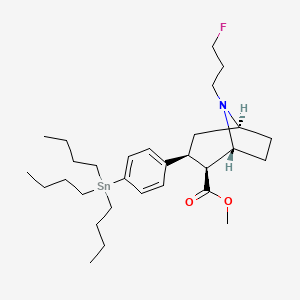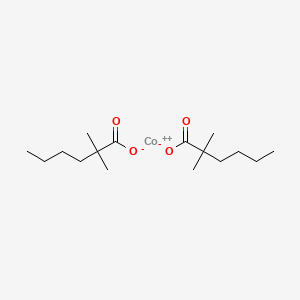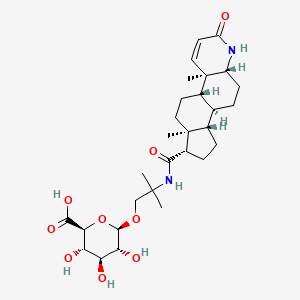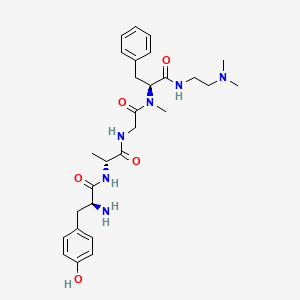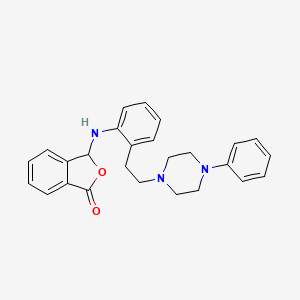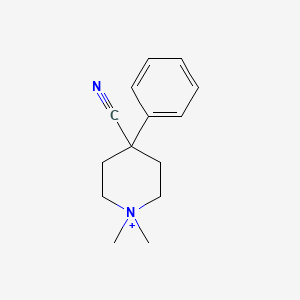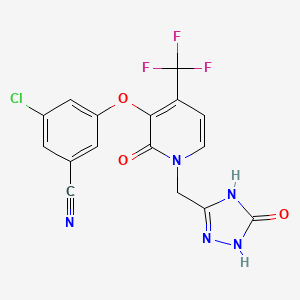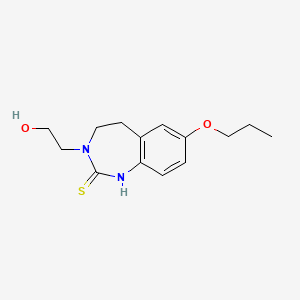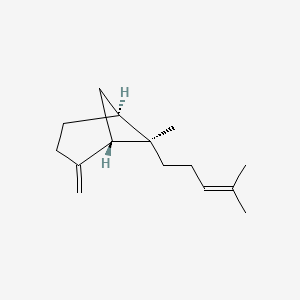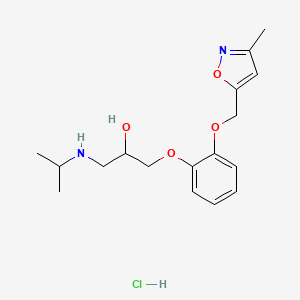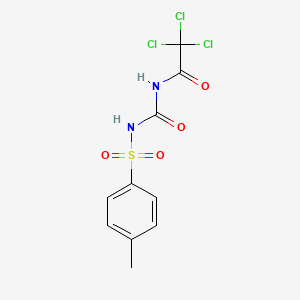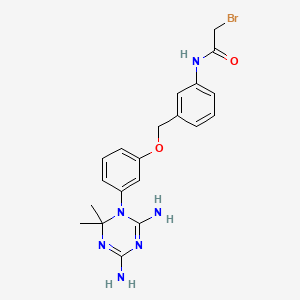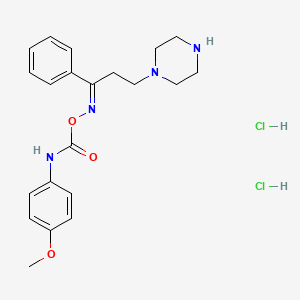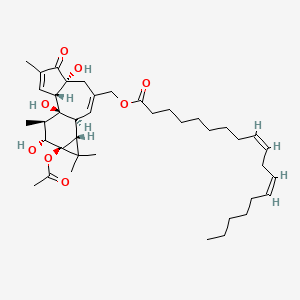
13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate: is a complex organic compound belonging to the family of phorbol esters. These compounds are known for their biological activities and are often derived from plants, particularly those in the Euphorbiaceae family. Phorbol esters have been extensively studied for their potential therapeutic applications, including their role as tumor promoters and their effects on various cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Esterification: The esterification of the phorbol core with (9Z,12Z)-octadecadienoic acid is carried out using standard esterification techniques, often employing reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized phorbol derivatives, reduced alcohols, and various substituted phorbol esters.
Applications De Recherche Scientifique
13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and acetylation reactions.
Biology: Investigated for its role in modulating cellular processes, including cell proliferation and apoptosis.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to promote tumor cell differentiation and apoptosis.
Industry: Utilized in the development of bioactive compounds and as a precursor for the synthesis of other phorbol esters.
Mécanisme D'action
The mechanism of action of 13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate involves its interaction with protein kinase C (PKC) isoforms. The compound binds to the regulatory domain of PKC, leading to its activation. This activation triggers a cascade of downstream signaling pathways that regulate various cellular processes, including gene expression, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phorbol-12-myristate-13-acetate (PMA): Another well-known phorbol ester with similar biological activities.
12-O-Tetradecanoylphorbol-13-acetate (TPA): A potent tumor promoter used in cancer research.
Phorbol-13-acetate: A simpler phorbol ester with fewer functional groups.
Uniqueness
13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate is unique due to its specific esterification pattern and the presence of the (9Z,12Z)-octadecadienoate group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
250268-53-2 |
|---|---|
Formule moléculaire |
C40H60O8 |
Poids moléculaire |
668.9 g/mol |
Nom IUPAC |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6,14-trihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C40H60O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-33(42)47-26-30-24-31-34-37(5,6)40(34,48-29(4)41)36(44)28(3)39(31,46)32-23-27(2)35(43)38(32,45)25-30/h11-12,14-15,23-24,28,31-32,34,36,44-46H,7-10,13,16-22,25-26H2,1-6H3/b12-11-,15-14-/t28-,31+,32-,34-,36-,38-,39-,40-/m1/s1 |
Clé InChI |
YSXDURFMHDUCMP-BQXPDDNPSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1=C[C@H]2[C@H]3[C@](C3(C)C)([C@@H]([C@H]([C@@]2([C@@H]4C=C(C(=O)[C@]4(C1)O)C)O)C)O)OC(=O)C |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1=CC2C3C(C3(C(C(C2(C4C=C(C(=O)C4(C1)O)C)O)C)O)OC(=O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


